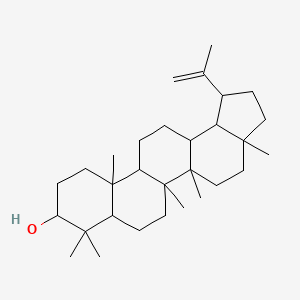

Lup-20(29)-en-3-ol, (3beta)-

Description

Properties

IUPAC Name |

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYXUWHLBZFQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871753 | |

| Record name | Lup-20(29)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Natural Products Chemistry Research

Lup-20(29)-en-3-ol, (3beta)- stands as a significant molecule in the field of natural products chemistry, a branch of science dedicated to the isolation, structure elucidation, synthesis, and study of chemical substances produced by living organisms. globalsciencebooks.info Triterpenes, including Lupeol (B1675499), are considered secondary metabolites, meaning they are not essential for the basic survival of the organism that produces them. globalsciencebooks.info However, the vast diversity and complex structures of these compounds have spurred persistent scientific inquiry into their ecological roles and potential applications. globalsciencebooks.info

The academic interest in Lup-20(29)-en-3-ol, (3beta)- stems from its widespread distribution in the plant kingdom, including in many edible fruits and vegetables. scispace.comnih.gov It is found in plants such as mango, olive, strawberry, and grapes. researchgate.net Its presence in a variety of medicinal plants has also made it a subject of ethnobotanical and phytochemical research. globalsciencebooks.infopharmaceuticaljournal.net Researchers have focused on isolating the compound from these natural sources to investigate its chemical properties and biological activities. psu.eduglobalresearchonline.net The study of Lupeol and its derivatives is an active area of research, with scientists exploring its potential as a lead compound for the development of new therapeutic agents. globalsciencebooks.inforesearchgate.net

Nomenclature and Structural Classification As a Lupane Type Triterpenoid

The systematic name for this compound is Lup-20(29)-en-3-ol, (3beta)-, which precisely describes its chemical structure according to IUPAC nomenclature. nih.gov However, it is almost universally referred to as Lupeol (B1675499) in scientific literature.

Table 1: Chemical Identifiers for Lup-20(29)-en-3-ol, (3beta)-

| Identifier | Value |

| IUPAC Name | 3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |

| Common Name | Lupeol |

| Molecular Formula | C₃₀H₅₀O |

| Molecular Weight | 426.7 g/mol |

| CAS Number | 545-47-1 |

| InChI Key | MQYXUWHLBZFQQO-UHFFFAOYSA-N |

| Data sourced from PubChem and other chemical databases. nih.gov |

Structurally, Lupeol is classified as a pentacyclic triterpenoid (B12794562) of the lupane (B1675458) type. researchgate.netpharmaceuticaljournal.net This classification is based on its 30-carbon skeleton, which is derived from the precursor squalene (B77637) and arranged into five rings. nih.govglobalresearchonline.net The lupane skeleton is characterized by four six-membered rings and a fifth five-membered ring. globalresearchonline.net The "(3beta)-" designation indicates that the hydroxyl (-OH) group at the C-3 position is in the beta configuration, meaning it projects above the plane of the ring system. The "Lup-20(29)-en" part of the name specifies the location of a double bond between carbons 20 and 29. nih.gov

Historical Overview of Academic Investigations on the Compound

Natural Occurrence and Distribution

Lupeol is a ubiquitous compound, found across a vast array of plant species and distributed in various organs, highlighting its fundamental roles in plant life.

Botanical Sources and Geographic Distribution in Research Studies

Research has identified lupeol in a diverse range of plant families. This widespread occurrence suggests a conserved and significant biological function. Lupeol is found in edible plants like mango, fig, strawberry, and red grapes, as well as vegetables such as white cabbage, pepper, cucumber, and tomato. nih.govnih.gov It is also present in numerous medicinal plants utilized in traditional medicine across North America, Latin America, Japan, China, Africa, and the Caribbean islands. nih.gov

The following table details some of the plant families and representative species known to contain lupeol:

| Plant Family | Representative Species |

| Anacardiaceae | Mangifera indica (Mango) nih.govfrontiersin.orgnih.gov |

| Apocynaceae | Alstonia boonei, Himatanthus sucuuba nih.gov, Hoodia gordonii mdpi.com |

| Asteraceae | Vernonia glaberrima researchgate.netjomped.org, Taraxacum officinale (Dandelion) nih.govwikipedia.org |

| Betulaceae | Betula spp. (Birch) researchgate.net |

| Celastraceae | Celastrus paniculatus nih.gov, Maytenus acanthophylla researchgate.net |

| Ebenaceae | Not extensively detailed in the provided results. |

| Euphorbiaceae | Sebastiania adenophora nih.gov |

| Fabaceae | Millettia macrophylla nih.gov, Tamarindus indica nih.govfrontiersin.org, Bowdichia virgilioides nih.gov |

| Moraceae | Ficus pseudopalma nih.govresearchgate.netnih.gov, Ficus crocata |

| Oleaceae | Olea europaea (Olive) nih.govfrontiersin.orgnih.govnih.gov |

| Sapindaceae | Not extensively detailed in the provided results. |

| Sapotaceae | Not extensively detailed in the provided results. |

Distribution within Plant Tissues and Organs

Lupeol is not uniformly distributed throughout the plant; its concentration varies significantly among different tissues and organs. This differential accumulation often correlates with the specific physiological or defensive roles of the tissue. For instance, lupeol is frequently found in the outer protective layers of plants, such as the bark and leaf cuticular waxes. frontiersin.orgnih.govnih.gov

Here is a summary of the distribution of lupeol in various plant parts:

| Plant Part | Examples of Plants |

| Bark | Betula spp. (Birch) frontiersin.orgresearchgate.net, Ulmus spp. (Elm) frontiersin.orgnih.gov, Pimenta racemosa nih.gov, Bowdichia virgilioides nih.gov |

| Leaves | Ficus pseudopalma nih.govresearchgate.netnih.gov, Olea europaea (Olive) nih.gov, Aloe spp. frontiersin.orgnih.gov, Vernonia glaberrima researchgate.netjomped.org, Vitis vinifera (Grapevine) nih.gov |

| Fruits | Mangifera indica (Mango) nih.govfrontiersin.orgnih.gov, Olea europaea (Olive) nih.govfrontiersin.orgnih.gov |

| Flowers | Not extensively detailed in the provided results. |

| Roots | Taraxacum officinale (Dandelion) nih.gov, Bowdichia virgilioides nih.gov |

| Seeds | Lupinus spp. (Lupin) nih.gov |

| Latex | Ficus spp. (Fig) nih.gov, Calotropis gigantea researchgate.net |

Biosynthetic Pathways and Enzymology of Lupane (B1675458) Triterpenoids

The formation of lupeol in plants is a complex process involving a series of enzymatic reactions that transform a linear precursor into a complex pentacyclic structure.

Precursor Metabolism from Squalene (B77637)

The biosynthesis of all triterpenoids, including lupeol, begins with the cyclization of a 30-carbon precursor, 2,3-oxidosqualene (B107256). nih.govresearchgate.net This precursor itself is derived from the isoprenoid pathway. nih.gov The biosynthesis of 2,3-oxidosqualene starts from the condensation of two molecules of farnesyl diphosphate (B83284) (FPP) to form squalene, a reaction catalyzed by squalene synthase. nih.gov Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase. nih.gov

Role of Oxidosqualene Cyclases and Triterpene Synthases

The cyclization of 2,3-oxidosqualene is a critical and often rate-limiting step in triterpenoid biosynthesis, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. nih.govnih.govpnas.org These enzymes are responsible for generating the vast structural diversity of triterpenoids. jst.go.jp

The formation of lupeol is specifically catalyzed by lupeol synthase. nih.govnih.govnih.gov This enzyme facilitates a cascade of cyclization and rearrangement reactions. The process is initiated by the protonation of the epoxide ring of (3S)-2,3-oxidosqualene, leading to the formation of a dammarenyl cation intermediate. nih.gov Subsequent ring expansion and rearrangements result in the formation of the characteristic five-ring lupane skeleton of lupeol. nih.gov

Interestingly, some OSCs are multifunctional, capable of producing multiple triterpene scaffolds. For example, an OSC from Malus × domestica (apple), MdOSC5, produces primarily lupeol but also a small amount of β-amyrin. nih.gov Similarly, NaOSC1 from Nicotiana attenuata can synthesize lupeol along with other triterpenes. nih.gov

Genetic and Molecular Mechanisms Regulating Biosynthesis in Plants

The biosynthesis of lupeol is under tight genetic control. Genes encoding lupeol synthase have been identified and characterized in various plant species, including Arabidopsis thaliana, Olea europaea, and Taraxacum officinale. nih.gov The expression of these genes can be influenced by developmental cues and environmental stresses.

For instance, in grapevine (Vitis vinifera), the expression of several triterpene synthase genes, including one belonging to the lupeol synthase clade (VvTTPS10), was studied. nih.gov The study also found that another gene, VvTTPS5, which is not in the lupeol synthase clade, is highly expressed in grapevine cultivars that accumulate high levels of lupeol. nih.gov This suggests a complex regulatory network governing the final triterpenoid profile in plants.

Furthermore, studies involving the heterologous expression of plant OSC genes in microorganisms like yeast have been instrumental in characterizing their function and have opened up possibilities for the biotechnological production of lupeol. nih.govnih.gov

Extraction and Fractionation Techniques for Academic Studies

The initial step in studying Lup-20(29)-en-3-ol, (3beta)- involves its extraction from a plant source and subsequent fractionation to isolate the compound.

Solvent Selection and Optimization

The choice of solvent is critical for the efficient extraction of lupeol. A variety of organic solvents are utilized, with the selection often depending on the specific plant matrix and the desired purity of the initial extract. Commonly used solvents include ethanol (B145695), methanol (B129727), n-hexane, and petroleum ether. bepls.com

n-Hexane: This nonpolar solvent is frequently used for the initial extraction of lupeol, particularly from dried and powdered plant material. explorationpub.comresearchgate.net Its selectivity for lipophilic compounds like lupeol makes it an effective choice for obtaining a crude extract enriched with the target molecule. explorationpub.com

Petroleum Ether: Similar to n-hexane, petroleum ether is a nonpolar solvent mixture that is effective for extracting lupeol. bepls.comchesci.com It has been successfully used to extract lupeol from the stem bark of various plants. chesci.com

Ethanol and Methanol: These polar protic solvents are also employed for lupeol extraction. bepls.com While they may extract a broader range of phytochemicals, they can be advantageous in methods that aim to investigate multiple compounds simultaneously. Subsequent fractionation steps are then crucial to isolate lupeol from the more complex extract.

Optimization of extraction conditions, such as the solvent-to-solid ratio, temperature, and extraction time, is crucial to maximize the yield of lupeol.

Chromatographic Separation Methods

Following extraction, chromatographic techniques are indispensable for the separation and purification of Lup-20(29)-en-3-ol, (3beta)- from the crude extract.

Column Chromatography: This is a fundamental and widely used technique for the purification of lupeol. explorationpub.comieeesem.com The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of increasing polarity. bioline.org.brexplorationpub.com Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing pure lupeol. explorationpub.com Gradient elution, starting with nonpolar solvents like n-hexane and gradually introducing more polar solvents like ethyl acetate (B1210297), is a common strategy. bioline.org.brexplorationpub.com

High-Performance Liquid Chromatography (HPLC): For a higher degree of purity and for quantitative analysis, HPLC is the method of choice. nih.gov Reverse-phase HPLC, using a C18 column, is often employed. bepls.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile (B52724). bepls.com Detection is often challenging as lupeol lacks a strong chromophore, necessitating the use of detectors like an Evaporative Light Scattering Detector (ELSD) or coupling with mass spectrometry. nih.gov

Flash Chromatography: This technique is a faster version of traditional column chromatography, utilizing pressure to increase the flow rate of the mobile phase. nih.gov It is particularly useful for the rapid purification of larger quantities of lupeol from extracts. nih.gov

Spectroscopic and Spectrometric Elucidation of Chemical Structure and Purity Assessment

Once isolated, the chemical structure and purity of Lup-20(29)-en-3-ol, (3beta)- are confirmed using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of lupeol.

¹H NMR: The proton NMR spectrum of lupeol provides detailed information about the hydrogen atoms in the molecule. ieeesem.comnih.gov Key signals include those for the seven methyl groups, which appear as singlets, and the two olefinic protons of the exocyclic double bond, which typically appear as broad singlets or multiplets at around 4.5-4.7 ppm. ieeesem.combioline.org.br The proton at the C-3 position, attached to the hydroxyl-bearing carbon, usually appears as a doublet of doublets around 3.2 ppm. ieeesem.comnih.gov

¹³C NMR: The carbon-13 NMR spectrum confirms the presence of 30 carbon atoms in the lupeol skeleton. ieeesem.combioline.org.br Characteristic signals include the two sp² hybridized carbons of the double bond (around 150.9 ppm for the quaternary carbon C-20 and 109.3 ppm for the methylene (B1212753) carbon C-29) and the carbon bearing the hydroxyl group (C-3) at approximately 79.0 ppm. ieeesem.combioline.org.br

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, providing definitive proof of the lupeol structure. ieeesem.combioline.org.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values (ppm) for Lup-20(29)-en-3-ol, (3beta)-

| Position | ¹³C NMR (δc) | ¹H NMR (δH) |

| 3 | 79.02 | 3.15 (tdd) |

| 20 | 150.99 | - |

| 29 | 109.5 | 4.71 (m), 4.56 (m) |

| 23 | 27.99 | 0.97 (s) |

| 24 | 15.37 | 0.76 (s) |

| 25 | 16.12 | 0.83 (s) |

| 26 | 15.98 | 1.03 (s) |

| 27 | 14.55 | 0.94 (s) |

| 28 | 18.01 | 0.79 (s) |

| 30 | 19.31 | 1.68 (s) |

| Data compiled from various sources. ieeesem.comnih.govbioline.org.br |

Mass Spectrometry (MS, GC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of lupeol, further confirming its identity and assessing its purity.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry of lupeol typically shows a molecular ion peak [M]⁺ at m/z 426. chesci.com Another significant peak is often observed at m/z 408, corresponding to the loss of a water molecule [M-H₂O]⁺. chesci.comnih.gov The base peak in the mass spectrum is frequently at m/z 189. chesci.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. bepls.comnih.gov GC-MS is highly effective for identifying and quantifying lupeol in complex mixtures. nih.govresearchgate.net The retention time of lupeol in the gas chromatogram and its mass spectrum are compared with those of a known standard for positive identification. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the lupeol molecule. The IR spectrum of lupeol shows characteristic absorption bands. ieeesem.comnih.gov A broad band in the region of 3200-3500 cm⁻¹ corresponds to the stretching vibration of the hydroxyl (-OH) group. nih.govnih.gov The stretching vibration of the C=C double bond of the isopropenyl group is observed around 1640 cm⁻¹. nih.govnih.gov The C-H stretching vibrations of the alkane backbone are seen in the 2850-2950 cm⁻¹ region, and a characteristic band for the exocyclic methylene group appears around 880 cm⁻¹. chesci.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the characterization of Lup-20(29)-en-3-ol, (3beta)-, more commonly known as lupeol. Although lupeol itself lacks a strong chromophore, which would result in intense absorption in the UV-Vis spectrum, its detection is still feasible, often at lower wavelengths. frontiersin.orgscielo.br The sensitivity of UV detection can be influenced by the choice of solvent. scielo.br

In research settings, UV-Vis spectroscopy is frequently employed as a preliminary identification tool and for quantitative analysis, particularly when coupled with other chromatographic techniques. The absorption maximum (λmax) for lupeol can vary depending on the solvent used and the presence of other compounds in the sample matrix. For instance, a UV scan of a standard lupeol solution between 200 and 400 nm revealed an absorption maximum at 276 nm when 0.1N NaOH was used as the solvent. ijmca.com In another study using n-hexane as the solvent, the UV spectrum of a related compound, Lupeol octacosanoate (B1238098), showed absorption maxima at 235 nm and 270 nm. rasayanjournal.co.in

Following derivatization with reagents like anisaldehyde-sulfuric acid, lupeol can be detected under visible light. researchgate.net One study reported scanning at 525 nm after such derivatization. researchgate.net This post-chromatographic derivatization enhances the detection of lupeol, which is particularly useful in Thin-Layer Chromatography (TLC) analysis. researchgate.net

The following table summarizes the reported UV absorption maxima for lupeol and its derivatives under different conditions:

| Compound | Solvent | Detection Wavelength (λmax) |

| Lup-20(29)-en-3-ol, (3beta)- | 0.1N NaOH | 276 nm ijmca.com |

| Lup-20(29)-en-3-ol, (3beta)- | Acetonitrile | 210 nm scielo.brresearchgate.net |

| Lup-20(29)-en-3-ol, (3beta)- | Not specified | 200 nm researchgate.netresearchgate.net |

| Lupeol octacosanoate | n-Hexane | 235 nm, 270 nm rasayanjournal.co.in |

| Lup-20(29)-en-3-ol, (3beta)- (after derivatization) | Not applicable | 525 nm researchgate.netresearchgate.net |

Quantitative Analysis and Standardization Approaches in Research

The quantitative analysis and standardization of Lup-20(29)-en-3-ol, (3beta)- are crucial for quality control in phytopharmaceutical research and the development of herbal formulations. frontiersin.orgscielo.br Various analytical methods have been developed and validated for the accurate determination of lupeol in plant materials and extracts. researchgate.net High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques for this purpose. frontiersin.org

HPLC, often coupled with a photodiode array (PDA) or UV detector, is a powerful tool for quantitative analysis due to its high separation capability and sensitivity. scielo.br However, because lupeol lacks a strong chromophore, the sensitivity of UV detection is dependent on the mobile phase used. frontiersin.orgscielo.br For instance, using acetonitrile in the mobile phase allows for sensitive detection at 210 nm. scielo.br HPLC methods have been validated according to guidelines from the International Council for Harmonisation (ICH) and the Association of Official Agricultural Chemists (AOAC). researchgate.net

HPTLC is another widely used technique for the quantification of lupeol. frontiersin.org It offers the advantage of analyzing multiple samples simultaneously, which is both time and cost-effective. frontiersin.org The quantification is typically performed by densitometric scanning of the TLC plates at a specific wavelength. rasayanjournal.co.in

The following table provides an overview of different research findings on the quantitative analysis of lupeol using various methods:

| Analytical Method | Plant/Sample Source | Key Findings |

| HPLC-PDA | Vernonanthura ferruginea | A validated method with linearity from 10 to 160 µg/mL was developed for lupeol quantification in intermediate phytopharmaceutical products. scielo.brresearchgate.net |

| RP-HPLC | Betula alnoides stem bark | A validated method using a C8 column and acetonitrile as the mobile phase was established for routine quality control. researchgate.net |

| HPTLC | Hemidesmus indicus root powder | A validated method for the quantification of Lupeol octacosanoate with a linearity range of 4000-12000 ng/spot. rasayanjournal.co.in |

| HPLC-DAD | Derris scandens, Albizia procera, and Diospyros rhodocalyx | Lupeol content was quantified in the range of 21.44 ± 0.89 to 40.72 ± 0.40 mg per 100 g of crude drug. nih.gov |

| HPTLC | Various Ficus species | A method was developed for the quantitative analysis of lupeol as a biomarker in the leaves of different species. bepls.com |

| HPTLC | Oxystelma esculentum | The lupeol content was determined to be 0.829 ± 0.09% w/w. bepls.com |

| HPTLC | Betula alnoides | The lupeol concentration was found to be 0.0168%. bepls.com |

| HPTLC | Hygrophila schulli | Lupeol content was 5.02 ± 0.23% w/w in roots and 0.39 ± 0.11% w/w in aerial parts. bepls.com |

Chemical Synthesis and Derivatization Strategies for Research Applications of Lup 20 29 En 3 Ol, 3beta

Total Synthesis Approaches and Methodological Advancements

The complete chemical synthesis of lupeol (B1675499) from simple starting materials, known as total synthesis, represents a significant challenge due to its complex pentacyclic structure and multiple stereocenters. The first total synthesis of lupeol was achieved by Gilbert Stork and his team. wikipedia.org This landmark achievement was a testament to the power of strategic bond disconnections and the application of established synthetic methodologies of the time. oup.comorganic-chemistry.org

More recently, a more efficient and enantioselective total synthesis was reported by E.J. Corey and colleagues. wikipedia.orgoup.comnih.gov Their approach utilized a polycyclization reaction, a biomimetic strategy that mimics the natural biosynthetic pathway of lupeol. wikipedia.org This method involves the carefully controlled cyclization of a linear polyene precursor to construct the intricate ring system of lupeol in a highly stereocontrolled manner. nih.govacs.org This advancement not only provided a more concise route to lupeol but also offered valuable insights into the mechanisms of terpene biosynthesis. organic-chemistry.org The key step in Corey's synthesis was a Lewis acid-mediated cyclization of a specifically designed substrate, which led to the formation of three new carbon-carbon bonds, four rings, and five new stereogenic centers with remarkable efficiency. oup.comorganic-chemistry.org

Semi-Synthesis from Natural Precursors (e.g., Betulin)

The structural similarity between betulin (B1666924) and lupeol, differing primarily at the C-28 position, makes the conversion chemically feasible. However, selective modification of the C-28 hydroxyl group in betulin to the corresponding functionality in lupeol requires careful chemical manipulation to avoid unwanted reactions at the C-3 hydroxyl group. nih.gov While both lupeol and betulin are typically obtained through extraction from natural sources, the semi-synthetic route from the more abundant betulin provides a valuable alternative for accessing lupeol and its derivatives for research purposes. nih.gov

Structural Modifications and Analog Synthesis for Pharmacological and Mechanistic Research

To investigate the structure-activity relationships (SAR) and to enhance the pharmacological properties of lupeol, extensive efforts have been dedicated to its structural modification. nih.govnih.gov These modifications aim to improve factors such as potency, selectivity, and pharmacokinetic profiles.

Esterification (e.g., Acetate (B1210297), Benzoate, Hemisuccinate Derivatives)

Esterification of the C-3 hydroxyl group is a common and straightforward modification of the lupeol scaffold. ijpsr.com A variety of lupeol esters have been synthesized, including acetate, propionate, isonicotinate, succinate, and acetylsalicylate derivatives. nih.govresearchgate.net These modifications are often pursued to enhance the lipophilicity and, consequently, the bioavailability of the parent compound. nih.gov For instance, lupeol acetate, a frequently synthesized derivative, has been shown to exhibit significant antioxidant properties. ijpsr.com The synthesis of these esters can be achieved using eco-friendly methods, which are particularly important for compounds intended for potential use in skincare formulations. nih.gov

| Derivative Name | Type of Ester | Reference(s) |

| Lupeol Acetate | Acetate | ijpsr.comnih.govresearchgate.netchemsociety.org.ng |

| Lupeol Propionate | Propionate | nih.govresearchgate.net |

| Lupeol Isonicotinate | Isonicotinate | nih.govresearchgate.net |

| Lupeol Succinate | Succinate | nih.govresearchgate.net |

| Lupeol Acetylsalicylate | Acetylsalicylate | nih.govresearchgate.net |

| Lupeol Linoleate (B1235992) | Linoleate | jddtonline.inforesearchgate.netelsevierpure.com |

Oxidation and Reduction Reactions

Oxidation and reduction reactions offer another avenue for modifying the lupeol structure. The C-3 hydroxyl group can be oxidized to a ketone to form lupenone (B1675497). ijpsr.com This modification can significantly alter the biological activity profile of the molecule. Conversely, reduction of the isopropenyl group at the E-ring can lead to the formation of dihydro-lupeol, providing another point of comparison for SAR studies. These transformations allow for a systematic investigation of the importance of the C-3 hydroxyl group and the isopropenyl moiety for the observed biological effects. ijpsr.com

Introduction of Nitrogen-Containing Moieties (e.g., Urea/Thiourea Compounds, Oximes)

The introduction of nitrogen-containing functional groups has been a fruitful strategy for expanding the chemical diversity and pharmacological potential of lupeol. A variety of heterocyclic derivatives, including indoles and pyrazines, have been synthesized from lupeol. nih.gov Furthermore, the synthesis of lupeol-based oximes has been reported. nih.gov More recently, a series of lupeol-3-carbamate derivatives were synthesized by reacting lupeol with 4-nitrophenyl chloroformate, followed by reaction with various amines. nih.gov These modifications can introduce new hydrogen bonding capabilities and charge distributions, which can lead to enhanced interactions with biological targets.

Other Functional Group Transformations for Structure-Activity Relationship Studies

A wide array of other functional group transformations have been employed to probe the SAR of lupeol. researchgate.net These include modifications at both the A-ring and the E-ring isopropenyl side chain. ijpsr.com For example, the isopropenyl group has been transformed into an epoxide, which can then be further manipulated. ijpsr.com The goal of these diverse synthetic efforts is to generate a library of lupeol analogs that can be systematically evaluated for their biological activities, thereby providing a deeper understanding of the structural features required for a desired pharmacological effect. researchgate.netresearchgate.net

Regio- and Stereoselective Synthesis Challenges and Solutions

The intricate structure of Lup-20(29)-en-3-ol, (3beta)-, commonly known as lupeol, presents significant hurdles for chemical synthesis and derivatization. The molecule possesses a pentacyclic scaffold with multiple stereocenters and two key reactive sites: the C-3 hydroxyl group and the C-20(29) isopropenyl group. Achieving regio- and stereoselectivity—the ability to target a specific region of the molecule and control the three-dimensional orientation of chemical bonds—is paramount for both its total synthesis and the creation of novel derivatives for research.

Regioselective Derivatization Strategies

A primary challenge in the derivatization of lupeol is achieving regioselectivity, modifying one functional group without affecting the other. Research has primarily focused on two main sites: the C-3 hydroxyl group and the isopropenyl side chain.

Modification at the C-3 Position: The secondary hydroxyl group at the C-3 position is the most frequently targeted site for modification. researchgate.net Strategies often involve its conversion into esters, carbamates, or ethers to explore structure-activity relationships.

One common approach begins with the oxidation of the C-3 hydroxyl group to a ketone (lupenone) using reagents like Pyridinium chlorochromate (PCC). orientjchem.org This ketone can then be converted into an oxime, which serves as a versatile intermediate for further derivatization, such as the synthesis of oxime esters through Yamaguchi etherification. researchgate.netorientjchem.org

Another strategy involves the direct reaction of the C-3 hydroxyl group. For instance, lupeol can be reacted with 4-nitrophenyl chloroformate to form an activated intermediate, which then readily reacts with various amines to yield a series of lupeol-3-carbamate derivatives. nih.gov This two-step process provides an efficient route to novel analogues. nih.gov The modification of lupeol with various carboxylic acids or their anhydrides to form esters is another widely used technique to enhance its biological properties. nih.gov

| Derivative Type | Key Reagents and Conditions | Intermediate | Reference |

|---|---|---|---|

| Oxime Esters | 1. PCC, DCM 2. NH₂OH·HCl, Pyridine 3. Various acids, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP | Lupenone Oxime | researchgate.netorientjchem.org |

| Carbamates | 1. 4-nitrophenyl chloroformate, Pyridine, CH₂Cl₂ 2. Various amines, Et₃N, CH₂Cl₂ | Lupeol-3-(4-nitrobenzoate) | nih.gov |

Modification at the Isopropenyl Group: The isopropenyl group at C-20(29) offers another site for functionalization. The formation of an aldehyde at this position can create a bifunctional scaffold for building more complex structures, such as heterocycles. psu.edu For example, the lupeol-derived aldehyde can undergo a Skraup synthesis with substituted anilines in the presence of an acid catalyst to construct quinoline (B57606) rings fused to the lupeol nucleus. psu.edu This approach generates pseudo-hybrid natural products, effectively grafting new pharmacophores onto the triterpene skeleton. psu.edu

Stereoselective Synthesis of the Pentacyclic Core

The total synthesis of lupeol is a formidable challenge due to the need to control the formation of its five rings and multiple stereogenic centers. acs.orgorganic-chemistry.org A landmark achievement in this area was the development of an enantioselective total synthesis that mimics the natural biosynthetic pathway. organic-chemistry.orgorganic-chemistry.org

The key solution to this stereochemical puzzle lies in a Lewis acid-mediated polyene cyclization, often referred to as a "zipper" reaction. organic-chemistry.orgorganic-chemistry.org This powerful strategy allows for the construction of the complex polycyclic system in a single, highly efficient step.

In a notable synthesis by E. J. Corey's group, a carefully designed acyclic polyene precursor was cyclized with remarkable precision. organic-chemistry.org The synthesis began with the enantioselective epoxidation of farnesol (B120207) acetate to set the initial stereocenter. organic-chemistry.org The crucial cyclization step, induced by a Lewis acid, simultaneously formed four rings and five new stereogenic centers, cleanly establishing the trans, anti, trans, anti tetracyclic backbone of lupeol with the correct stereochemistry. organic-chemistry.org This biomimetic approach represents a highly advanced solution to a long-standing challenge in natural product synthesis. nih.gov The efficiency of this synthesis provided enough material for further studies on the acid-catalyzed rearrangement of lupeol into other pentacyclic triterpenes. organic-chemistry.org

| Phase | Key Strategy/Reaction | Outcome | Reference |

|---|---|---|---|

| Initiation | Enantioselective epoxidation of farnesol acetate. | Sets the absolute stereochemistry for the entire synthesis. | organic-chemistry.org |

| Core Construction | Lewis acid-mediated cyclization of an acyclic polyene precursor. | Formation of three new C-C bonds, four rings, and five new stereogenic centers in one step. | organic-chemistry.org |

| Completion | Selective hydrogenation, alkylation, and final ring closure. | Formation of the E-ring to yield (+)-Lupeol. | organic-chemistry.org |

These advanced regio- and stereoselective strategies not only provide access to lupeol itself but also open the door to a vast array of novel derivatives. The ability to selectively modify specific positions and control stereochemistry is crucial for developing new research tools and exploring the full potential of this complex natural product.

Investigation of Biological Activities and Underlying Mechanisms of Lup 20 29 En 3 Ol, 3beta in Pre Clinical Research Models

Anti-inflammatory Research

Lupeol (B1675499) has demonstrated notable anti-inflammatory effects across numerous pre-clinical studies. researchgate.netoup.com Its mechanisms of action involve the modulation of various inflammatory molecules and the inhibition of key signaling pathways that are crucial in the inflammatory process.

Modulation of Inflammatory Mediators (e.g., Cyclooxygenases, Lipoxygenases, Nitric Oxide Synthase)

Research has shown that Lupeol can effectively modulate the activity of key enzymes involved in the inflammatory cascade. In vitro studies on peritoneal macrophages revealed that lupeol significantly reduces the production of prostaglandin (B15479496) E2 (PGE2), a primary product of cyclooxygenase (COX) enzymes. oup.comoup.comoup.com While it was a potent inhibitor of PGE2, its effect on leukotriene C4, a product of the lipoxygenase (LOX) pathway, was not significant. oup.comoup.comoup.com Specifically, lupeol has been shown to inhibit soybean lipoxygenase-1. nih.gov

Table 1: Effect of Lupeol on Inflammatory Mediators

| Mediator | Effect | Model System | Reference |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | Significantly reduced production | A23187-stimulated macrophages | oup.comoup.com |

| Cyclooxygenase-2 (COX-2) | Inhibited protein expression | Mouse skin | researchgate.net |

| Lipoxygenase (LOX) | Inhibited soybean lipoxygenase-1 | Enzyme assay | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased number of expressing cells; Inhibited protein expression | Peritonitis model; Mouse skin | researchgate.netnih.gov |

| Myeloperoxidase (MPO) | Significantly decreased activity | Mouse ear homogenates; Carrageenan-challenged rats | oup.comnih.gov |

Inhibition of Key Signaling Pathways (e.g., Nuclear Factor-kappa B (NF-κB), cFLIP, Fas, Kras, Phosphatidylinositol-3-kinase (PI3K))

A significant aspect of lupeol's anti-inflammatory action is its ability to inhibit critical signaling pathways. researchgate.net The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is a key target. frontiersin.org Lupeol has been shown to inhibit the activation of NF-κB in various models, including mouse skin and macrophages. researchgate.netnih.govnih.gov This inhibition prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. frontiersin.org

The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation and is often linked to inflammation, is also modulated by lupeol. researchgate.net Studies have demonstrated that lupeol treatment inhibits the activation of PI3K and the subsequent phosphorylation of Akt. researchgate.netnih.gov Lupeol has been identified as a multi-target agent that acts on key molecular pathways including NF-κB, cFLIP, Fas, and Kras. researchgate.net

Table 2: Inhibition of Key Signaling Pathways by Lupeol

| Signaling Pathway | Mechanism of Inhibition | Model System | Reference |

|---|---|---|---|

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation, degradation of IκBα, and nuclear translocation of p65. | Mouse skin, Macrophages, Human epidermoid carcinoma cells | researchgate.netnih.govfrontiersin.orgnih.gov |

| Phosphatidylinositol-3-kinase (PI3K)/Akt | Inhibition of PI3K activation and phosphorylation of Akt. | Mouse skin, Pancreatic cancer cells | researchgate.netnih.gov |

| Fas | Targeted by Lupeol. | General cell models | researchgate.net |

| Kras | Targeted by Lupeol. | General cell models | researchgate.net |

In vitro Cellular Models of Inflammation

The anti-inflammatory properties of lupeol have been validated in various in vitro cellular models. In studies using lipopolysaccharide (LPS)-treated macrophages, lupeol inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). oup.comoup.comoup.com Similarly, in A23187-stimulated macrophages, lupeol demonstrated a significant reduction in PGE2 production. oup.comoup.comoup.com Research on human THP-1 macrophages showed that lupeol can counteract the pro-inflammatory signaling triggered by 7-Keto-Cholesterol. nih.gov Furthermore, in cerebellar cultures, lupeol was found to inhibit LPS-induced neuroinflammation. nih.gov

In vivo Animal Models of Inflammatory Conditions

The efficacy of lupeol as an anti-inflammatory agent has been confirmed in several in vivo animal models. In the carrageenan-induced paw edema model in mice and rats, lupeol acetate (B1210297) significantly inhibited the inflammatory response. nih.govnih.gov It also drastically and dose-dependently inhibited neutrophil migration in the carrageenan-induced peritonitis model. nih.gov

Topical application of lupeol was effective in suppressing mouse ear edema induced by 12-O-tetradecanoyl-phorbol-13-acetate (TPA). oup.comoup.com This effect was associated with a reduction in the infiltration of neutrophils, as indicated by decreased myeloperoxidase (MPO) activity. oup.com Additionally, lupeol has shown beneficial effects in a murine model of allergic airway inflammation and in a rat model of adjuvant-induced arthritis. oup.comnih.gov

Anticancer Research

In addition to its anti-inflammatory properties, lupeol has been investigated for its potential as an anticancer agent. nih.gov A key mechanism underlying its anticancer effects is the induction of apoptosis, or programmed cell death, in various cancer cell lines. nih.gov

Induction of Apoptosis Mechanisms (e.g., Mitochondrial Pathway, Bax/Bcl-2 Modulation, Caspase-3 Activation)

Lupeol has been shown to trigger apoptosis through the mitochondrial pathway in several types of cancer cells, including human epidermoid carcinoma and prostate cancer cells. nih.govelsevierpure.com This process involves the loss of mitochondrial transmembrane potential. elsevierpure.com

A critical aspect of this mechanism is the modulation of the Bax/Bcl-2 protein ratio. Lupeol treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govelsevierpure.com This shift in the Bax/Bcl-2 ratio is a key event that commits the cell to apoptosis.

The activation of caspases, a family of proteases that execute the apoptotic program, is another hallmark of lupeol's action. Studies have consistently shown that lupeol treatment leads to the activation of caspase-3. elsevierpure.comnih.govnih.gov In human epidermoid carcinoma A431 cells, lupeol-induced apoptosis was associated with the activation of caspases and a subsequent cleavage of PARP. nih.gov Similarly, in a mouse model of traumatic brain injury, lupeol treatment inhibited mitochondrial apoptotic signaling molecules, including caspase-3 and Bax, while reversing the deregulation of Bcl-2. nih.gov

Table 3: Mechanisms of Lupeol-Induced Apoptosis

| Mechanism | Effect | Model System | Reference |

|---|---|---|---|

| Mitochondrial Pathway | Induction of apoptosis, loss of mitochondrial transmembrane potential. | Mouse prostate cells, Human epidermoid carcinoma A431 cells | nih.govelsevierpure.com |

| Bax/Bcl-2 Modulation | Downregulation of Bcl-2, upregulation of Bax. | Mouse prostate, Human epidermoid carcinoma A431 cells, Traumatic brain injury mouse model | nih.govelsevierpure.comnih.gov |

| Caspase-3 Activation | Upregulation and activation of caspase-3. | Mouse prostate, Breast cancer cells, Traumatic brain injury mouse model | elsevierpure.comnih.govnih.gov |

Inhibition of Cell Proliferation and Cell Cycle Arrest

Lup-20(29)-en-3-ol, (3beta)- has demonstrated notable effects on halting the uncontrolled growth of cancer cells by interfering with the cell cycle. Research has shown that this compound can induce cell cycle arrest, primarily at the G0/G1 phase, in human osteosarcoma cells (MNNG/HOS and MG-63). nih.gov This arrest prevents the cells from progressing to the synthesis (S) phase, a critical step for DNA replication and cell division. The mechanism behind this cell cycle arrest involves the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of key proteins such as cyclin D1. nih.gov

In studies on hepatocellular carcinoma cells (Hep3B), a related compound, prunetrin, was found to arrest the cell cycle at the G2/M phase. nih.gov This was associated with decreased expression of cyclin B1, CDK1/CDC2, and CDC25c, proteins essential for the transition from the G2 to the M (mitosis) phase. nih.gov These findings highlight the ability of these compounds to disrupt the normal progression of the cell cycle in cancer cells, thereby inhibiting their proliferation.

Table 1: Effects of Lup-20(29)-en-3-ol, (3beta)- on Cell Cycle Proteins

| Cell Line | Compound | Effect on Cell Cycle | Upregulated Proteins | Downregulated Proteins |

| MNNG/HOS, MG-63 (Osteosarcoma) | Lup-20(29)-en-3-ol, (3beta)- | G0/G1 Arrest | p21, p27 | Cyclin D1, p-PI3K, p-AKT, p-p70S6K |

| Hep3B (Hepatocellular Carcinoma) | Prunetrin | G2/M Arrest | Cyclin B1, CDK1/CDC2, CDC25c |

Suppression of Angiogenesis and Metastasis

The processes of angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to distant sites) are hallmarks of malignant tumors. Pre-clinical studies suggest that Lup-20(29)-en-3-ol, (3beta)- possesses anti-angiogenic and anti-metastatic properties. frontiersin.org While the precise mechanisms are still under investigation, its ability to interfere with key signaling pathways involved in cell migration and invasion likely contributes to these effects. The disruption of these pathways can inhibit the ability of tumor cells to create new blood vessels to supply nutrients and oxygen, and to invade surrounding tissues and spread throughout the body.

Interference with Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, Wnt/β-catenin)

A significant aspect of the anti-cancer activity of Lup-20(29)-en-3-ol, (3beta)- lies in its ability to modulate critical oncogenic signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers, is a key regulator of cell growth, proliferation, and survival. nih.govnih.gov Research has shown that Lup-20(29)-en-3-ol, (3beta)- can significantly downregulate the phosphorylated forms of PI3K and Akt in human osteosarcoma cells. nih.gov This inhibition of the PI3K/Akt pathway disrupts the downstream signaling cascade, ultimately leading to decreased cell proliferation and the induction of apoptosis (programmed cell death). nih.gov

The Wnt/β-catenin signaling pathway is another crucial pathway involved in embryonic development and tissue homeostasis, and its aberrant activation is linked to the development and progression of various cancers, including glioblastoma and colorectal cancer. nih.govnih.gov While direct studies on the effect of Lup-20(29)-en-3-ol, (3beta)- on the Wnt/β-catenin pathway are less extensive, its known interactions with components that are also modulated by the Wnt pathway, such as GSK3β, suggest a potential for interference. nih.gov The crosstalk between the PI3K/Akt/mTOR and Wnt/β-catenin pathways is a complex area of research, and targeting both simultaneously is being explored as a potential therapeutic strategy for certain cancers. nih.govnih.gov

Studies on Cancer Stem Cells and Self-renewal Capacity

The concept of cancer stem cells (CSCs) has emerged as a critical area in oncology research. nih.gov These cells are a subpopulation within a tumor that possess self-renewal capabilities and are thought to be responsible for tumor initiation, progression, drug resistance, and relapse. nih.gov The Wnt/β-catenin and PI3K/Akt/mTOR pathways are known to play a significant role in maintaining the "stemness" and chemo-resistance of cancer cells. nih.gov Given that Lup-20(29)-en-3-ol, (3beta)- can inhibit the PI3K/Akt/mTOR pathway, it is plausible that it could also impact the viability and self-renewal capacity of cancer stem cells. Further research is needed to specifically investigate the effects of this compound on CSC populations.

Selective Cytotoxicity towards Neoplastic Cells in in vitro Models

An important characteristic of a potential anti-cancer agent is its ability to selectively target and kill cancer cells while minimizing harm to normal, healthy cells. researchgate.net In vitro studies have indicated that Lup-20(29)-en-3-ol, (3beta)- and its derivatives exhibit selective cytotoxicity towards various cancer cell lines. researchgate.net For instance, certain lupane (B1675458) triterpenes have shown marked inhibitory effects on the growth of leukemia cells to a greater extent than on normal fibroblast cells. researchgate.net Furthermore, derivatives of lupeol have demonstrated selectivity for leukemia cells compared to healthy cells. researchgate.net This selective action is a crucial aspect of its therapeutic potential, suggesting a favorable safety profile.

In vivo Animal Xenograft and Allograft Models of Malignancies

To evaluate the anti-cancer efficacy of Lup-20(29)-en-3-ol, (3beta)- in a more complex biological system, researchers utilize in vivo animal models, such as xenografts and allografts. encyclopedia.pubresearchgate.net Xenograft models involve the transplantation of human tumor cells into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living organism. altogenlabs.com

In a study using a xenograft model of human osteosarcoma, the administration of Lup-20(29)-en-3-ol, (3beta)- was found to decrease tumor growth in a dose-dependent manner. nih.gov This in vivo evidence corroborates the findings from in vitro studies and strengthens the case for its potential as a therapeutic agent. nih.gov Allograft models, which involve transplanting cancer cells into a genetically similar animal, can also provide valuable insights into the interaction between the tumor and the immune system.

Table 2: In vivo Efficacy of Lup-20(29)-en-3-ol, (3beta)- in a Xenograft Model

| Cancer Type | Animal Model | Treatment | Outcome |

| Osteosarcoma | Nude BALB/c mice with MNNG/HOS xenografts | Lup-20(29)-en-3-ol, (3beta)- | Dose-dependent decrease in tumor growth |

Antioxidant Research

Direct Radical Scavenging Mechanisms

Lupeol has demonstrated notable direct radical scavenging activity in various in vitro assays. The hydroxyl group at the C-3 position on its structure is considered crucial for this antioxidant capability, as it can donate electrons to neutralize free radicals. frontiersin.org

Studies have shown that lupeol effectively scavenges several types of free radicals:

DPPH (1, 1-diphenyl-2-picrylhydrazyl) Radical: In a DPPH free radical scavenging assay, lupeol exhibited significant antioxidant activity, which was found to be concentration-dependent. At a concentration of 800 µg/mL, lupeol showed a higher percentage of inhibition (88.40%) compared to the standard antioxidant ascorbic acid (82.37%). frontiersin.orgimpactfactor.org

ABTS (2,2′-Azinobis-(3-Ethylbenzthiazoline-6-Sulfonic Acid)) Radical: Research has indicated that lupeol possesses strong ABTS scavenging activity, further confirming its capacity to neutralize free radicals. frontiersin.orgimpactfactor.org

Hydrogen Peroxide: Lupeol has been shown to efficiently scavenge hydrogen peroxide by donating electrons. frontiersin.orgimpactfactor.org

Lipid Peroxidation Inhibition: The compound has been found to inhibit lipid peroxidation, suggesting its potential to protect biological membranes from oxidative damage. frontiersin.orgimpactfactor.org

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond its direct radical-scavenging abilities, lupeol has been shown to modulate the body's own antioxidant defense systems. It can enhance the activity of several key endogenous antioxidant enzymes, thereby bolstering the cellular response to oxidative stress. nih.gov

Key findings include:

Increased Enzyme Activity: In preclinical models, lupeol treatment has been associated with increased activity of crucial antioxidant enzymes. nih.gov In a study on rats with N-Butyl-N-(4-hydroxybutyl) nitrosamine-induced bladder carcinogenesis, lupeol administration modulated the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and reduced glutathione (GSH). nih.gov

Upregulation of Nrf2 and HO-1: Lupeol has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Nrf2 is a key regulator of the antioxidant response, and its activation leads to the increased expression of antioxidant genes. mdpi.com One of the target genes of Nrf2 is heme oxygenase-1 (HO-1), which also plays a protective role against oxidative injury. nih.govresearchgate.netmdpi.com Studies have shown that lupeol treatment can increase the expression of both Nrf2 and HO-1. nih.govresearchgate.net

Cardioprotective and Renoprotective Effects: The enhancement of these antioxidant enzyme systems is linked to the cardioprotective and renoprotective effects of lupeol observed in some studies. By reducing oxidative stress, lupeol may help protect heart and kidney tissues from damage. nih.govfrontiersin.org

In vitro and Cellular Oxidative Stress Models

The antioxidant effects of Lup-20(29)-en-3-ol, (3beta)- have been further investigated in various in vitro and cellular models of oxidative stress. These studies provide insights into the compound's protective mechanisms at a cellular level.

In a study using a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ), oral administration of lupeol was found to significantly decrease oxidative stress. nih.govresearchgate.net This was demonstrated by the activation of Nrf-2 and HO-1 in the brain. nih.govresearchgate.net Furthermore, in a model of oxysterol-induced dendritic cell activation, lupeol was shown to modulate oxidative stress and cytokine production through the activation of the NRF2 pathway. mdpi.com This suggests that lupeol can reprogram dendritic cells towards a more balanced state by influencing both oxidative stress and immune activation pathways. mdpi.com

Another study investigating the effects of lupeol in a rat model of streptozotocin-induced hyperglycemia found that it increased the production of Superoxide Dismutase 2 (SOD-2) and Heme Oxygenase-1 (HO-1), indicating its beneficial antioxidant properties in this context. frontiersin.org

| Model | Key Findings | Reference |

|---|---|---|

| Aβ-induced mouse model of Alzheimer's disease | Decreased oxidative stress, activation of Nrf-2 and HO-1 | nih.govresearchgate.net |

| Oxysterol-induced dendritic cell activation | Modulation of oxidative stress and cytokine production via NRF2 activation | mdpi.com |

| Streptozotocin-induced hyperglycemic rat model | Increased production of SOD-2 and HO-1 | frontiersin.org |

Antimicrobial Research

Lup-20(29)-en-3-ol, (3beta)- has demonstrated a broad spectrum of antimicrobial activities, showing potential against various bacterial, fungal, and viral pathogens in preclinical studies.

Mechanisms of Action against Bacterial Pathogens (e.g., Cell Membrane Disruption)

The antibacterial activity of lupeol is attributed to several mechanisms, with cell membrane disruption being a key factor. It is believed that lupeol, due to its lipophilic nature, can interact with and disrupt the bacterial cell membrane, leading to increased permeability and ultimately cell lysis and death.

In a study on Escherichia coli, lupeol was found to induce the production of nitric oxide (NO). nih.gov This lupeol-induced NO was linked to the destruction of the bacterial membrane, evidenced by increased lipid peroxidation and membrane depolarization. nih.gov The study also suggested that lupeol's antibacterial action involves an apoptosis-like death (ALD) that is independent of DNA fragmentation. nih.gov

However, the antibacterial activity of lupeol can be inconsistent across different bacterial species. While some studies have shown significant inhibitory effects against Gram-positive bacteria, others have reported inactivity against certain strains. globalsciencebooks.info For example, lupeol acetate, a derivative of lupeol, displayed a strong antimicrobial effect against Gram-positive bacteria but no activity against Gram-negative bacteria and fungi. globalsciencebooks.info

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Active, induces NO production and membrane damage | nih.gov |

| Enterococcus faecalis | Active, MIC of 16 µg/mL | globalsciencebooks.info |

| Gram-positive bacteria | Strong antimicrobial effect (lupeol acetate) | globalsciencebooks.info |

| Gram-negative bacteria | No activity (lupeol acetate) | globalsciencebooks.info |

Antifungal Activities

Lupeol has also been investigated for its antifungal properties against a range of fungal pathogens. It has shown inhibitory effects against both human and plant pathogenic fungi.

In a study on the Candida parapsilosis species complex, lupeol demonstrated antifungal activity against planktonic cells with a minimum inhibitory concentration (MIC) ranging from 64 to 512 µg/ml. nih.gov It was also found to reduce the biomass and metabolic activity of mature biofilms. nih.gov The mechanism of action appeared to involve interaction with the enzyme 14α-demethylase. nih.gov

Another study found that lupeol acetate was a potent antifungal compound against the opportunistic human and phytopathogenic mold Macrophomina phaseolina, with its activity being comparable to the fungicide mancozeb. nih.govresearchgate.net Moderate zones of inhibition were also observed for lupeol against Aspergillus niger, Aspergillus flavus, Rhizoctonia phaseoli, and Penicillium chrysogenum. globalsciencebooks.info

Antiviral Properties (e.g., against HIV)

Research into the antiviral properties of lupeol and its derivatives has shown promising results, particularly against the Human Immunodeficiency Virus (HIV). The multi-activity profile of lupane-type terpenoids like lupeol is considered beneficial for potentially overcoming HIV-1 resistance by targeting multiple viral processes. nih.gov

Studies have explored the anti-HIV activity of various lupeol derivatives. For instance, some derivatives have been shown to inhibit HIV-1 infection by targeting viral integration, transcription, and Gag protein production. nih.gov Other derivatives have been found to perturb the HIV-1 envelope-mediated membrane fusion, a crucial step in the viral entry process. nih.gov The modification of both the C-3 and C-28 positions of the lupeol structure has been identified as an effective strategy to enhance antiviral activity and overcome resistance. nih.gov

Antiparasitic Activities (e.g., Anti-leishmanial, Anti-trypanosomal)

Lup-20(29)-en-3-ol, (3beta)-, commonly known as lupeol, has demonstrated significant potential as an antiparasitic agent, particularly against Leishmania and Trypanosoma species.

Anti-leishmanial Activity:

Research has shown that lupeol exhibits considerable activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govsigmaaldrich.com In vitro studies have determined its efficacy against both the promastigote and amastigote forms of the parasite. nih.govresearchgate.net One study reported 50% inhibitory concentrations (IC50) of 65 ± 0.41 µg/mL and 15 ± 0.45 µg/mL against promastigotes and amastigotes, respectively. nih.govresearchgate.net The mechanism of action appears to involve damage to the cytoplasmic membrane of the parasite. nih.govresearchgate.net Furthermore, lupeol has been observed to arrest the parasite's cell cycle at the sub G0/G1 phase in vitro. nih.gov In vivo studies using BALB/c mice infected with L. donovani have shown that lupeol can significantly reduce the parasite burden in the spleen and liver. nih.govresearchgate.netnih.gov This effect is associated with the induction of a strong delayed-type hypersensitivity response. nih.gov

A related compound, Lupeol Acetate, has been tested against Leishmania mexicana, showing an IC50 of 82.02 μg/mL against promastigotes and 52.33 μg/mL against amastigotes. longdom.org

Anti-trypanosomal Activity:

The potential of lupeol derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease, has also been investigated. In silico molecular docking analyses have identified pentacyclic triterpenes, including lupeol derivatives, as promising candidates. nih.gov Specifically, lupeol acetate has shown moderate potency against the trypomastigote stage of T. cruzi, with a reported half-maximal effective concentration (EC50) of 15.82 ± 3.7 μg/mL. nih.gov

| Compound | Parasite | Stage | IC50 / EC50 (µg/mL) |

| Lup-20(29)-en-3-ol, (3beta)- | Leishmania donovani | Promastigote | 65 ± 0.41 |

| Lup-20(29)-en-3-ol, (3beta)- | Leishmania donovani | Amastigote | 15 ± 0.45 |

| Lupeol Acetate | Leishmania mexicana | Promastigote | 82.02 |

| Lupeol Acetate | Leishmania mexicana | Amastigote | 52.33 |

| Lupeol Acetate | Trypanosoma cruzi | Trypomastigote | 15.82 ± 3.7 |

Immunomodulatory Research

Lup-20(29)-en-3-ol, (3beta)- has been found to exert complex and sometimes contradictory effects on the immune system, influencing phagocytic function, T-cell responses, and cytokine production.

The impact of lupeol on phagocytosis, a critical function of immune cells like macrophages, has yielded conflicting results in scientific literature. Some studies have reported that lupeol, isolated from Crataeva religiosa, suppresses phagocytic function in both in vitro and in vivo models. frontiersin.orgresearchgate.net Conversely, other research indicates that lupeol derived from H. polyrhizus can enhance the phagocytosis of latex beads by macrophages. frontiersin.org

Lupeol has been shown to modulate T-cell populations. One study reported that treatment with lupeol led to a reduction in the counts of both CD4+ and CD8+ T cells. frontiersin.org This suggests a potential immunosuppressive effect on T-cell-mediated immunity. In contrast, in a murine model of visceral leishmaniasis, treatment with lupeol resulted in enhanced levels of T cells, contributing to its therapeutic efficacy. nih.gov

Lupeol significantly influences the production of cytokines, the signaling molecules of the immune system. In the context of Leishmania donovani infection, lupeol treatment has been observed to upregulate the production of pro-inflammatory cytokines while downregulating anti-inflammatory cytokines in infected macrophages. nih.govresearchgate.net This shift towards a pro-inflammatory response is crucial for clearing the parasitic infection. nih.govresearchgate.net Specifically, lupeol has been shown to induce the generation of nitric oxide (NO), a key anti-leishmanial molecule, in infected macrophages. nih.govresearchgate.net

Further research has demonstrated that lupeol can modulate macrophage polarization. It has been found to reduce the release of the pro-inflammatory cytokine IL-12 and increase the release of the anti-inflammatory cytokines IL-10 and TGF-β, thereby promoting a shift towards an M2 anti-inflammatory phenotype in human monocyte-derived macrophages. nih.gov Lupeol also counteracted the pro-inflammatory signaling triggered by 7-keto-cholesterol by downregulating IL-12 and IL-1β production and upregulating IL-10. nih.gov In models of neuroinflammation, lupeol has been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α, iNOS, and IL-1β in microglia and astrocytes. nih.gov

The seemingly contradictory findings regarding lupeol's immunomodulatory effects highlight the complexity of its interactions with the immune system. The source of the lupeol, the specific experimental model, and the pathological context all appear to play a significant role in determining its effects. For instance, while some studies show a suppression of phagocytosis and T-cell responses, others demonstrate an enhancement of these functions, particularly in the context of parasitic infections where a robust immune response is required for pathogen clearance. nih.govfrontiersin.orgresearchgate.net The ability of lupeol to both promote pro-inflammatory responses against pathogens and anti-inflammatory responses in other contexts suggests a nuanced regulatory role. nih.govresearchgate.netnih.gov

Photosynthetic Inhibitory Research

In addition to its effects on animal and human cells, Lup-20(29)-en-3-ol, (3beta)- has been investigated for its impact on photosynthesis. Research has shown that lupeol can act as an inhibitor of the light reactions of photosynthesis. nih.govresearchgate.net

Specifically, it has been identified as an energy transfer inhibitor that interacts with the isolated CF₁ component of ATP synthase bound to the thylakoid membrane. nih.govresearchgate.net In studies using spinach leaf discs and P. ixocarpa leaves, lupeol was found to induce a "K-band" in chlorophyll (B73375) a fluorescence, which is indicative of inhibition at the water-splitting enzyme complex of Photosystem II (PSII). nih.govresearchgate.net This inhibition leads to the transformation of PSII reaction centers into "heat sinks" that are unable to reduce the primary quinone acceptor, Q(A). nih.gov Interestingly, these inhibitory effects on chlorophyll a fluorescence were not observed in Lolium perenne plants. nih.govresearchgate.net

Effects on Electron Transport Chain Components (e.g., Photosystem II)

Lup-20(29)-en-3-ol, (3beta)-, commonly known as lupeol, has been shown to interact with the photosynthetic electron transport chain. nih.gov In spinach chloroplasts, lupeol at a concentration of 300 µM was found to inhibit both basal and phosphorylating electron transport from water to the artificial electron acceptor methylviologen by 20%. nih.gov However, it did not affect the uncoupled electron transport. nih.gov This suggests that its inhibitory action is not on the electron flow itself but rather on the associated energy-conserving processes. Further studies on spinach leaf discs revealed that lupeol inhibits the donor side of Photosystem II (PSII). nih.govdoaj.org This action transforms the PSII reaction centers into "heat sinks" or silent centers that are incapable of reducing the primary quinone acceptor (QA). nih.govdoaj.org

Inhibition of ATP Synthase (CF1) Activity

Research indicates that lupeol functions as an energy transfer inhibitor by directly interacting with the H+-ATPase (ATP synthase) in thylakoids. nih.govdoaj.org Specifically, it interacts with the isolated CF1 portion of the ATP synthase that is bound to the thylakoid membrane. nih.govresearchgate.net This interaction inhibits the process of photophosphorylation, which is the synthesis of ATP coupled to the light-dependent reactions of photosynthesis. nih.gov The inhibitory effect was observed to increase with longer incubation times, indicating a time-dependent interaction with the enzyme complex. nih.gov

Impact on Water Splitting Enzyme Complex

Lupeol has been demonstrated to inhibit the water-splitting enzyme complex, which is a critical component of Photosystem II responsible for the oxidation of water. nih.govdoaj.org This inhibition is inferred from chlorophyll a fluorescence induction studies on spinach leaf discs and P. ixocarpa leaves treated with lupeol. nih.govdoaj.org The appearance of a specific fluorescence signal, known as the K-band, is a characteristic indicator that the water-splitting enzyme has been inhibited. nih.govdoaj.org The enzyme complex, also known as the oxygen-evolving complex, is responsible for providing the electrons that flow through the photosynthetic electron transport chain. nih.govresearchgate.netyoutube.com

Chlorophyll a Fluorescence Induction Studies in Plant Models

Chlorophyll a fluorescence induction kinetics is a sensitive tool used to assess the physiological state of the photosynthetic apparatus. nih.govnih.gov In studies involving spinach leaf discs and leaves of P. ixocarpa, treatment with lupeol led to distinct changes in the fluorescence induction curve. nih.govdoaj.org A notable effect was the induction of a "K-band," which points to the inhibition of the water-splitting enzyme complex. nih.govdoaj.org This indicates that the initial steps of electron donation to the photosystem II reaction center are impaired. nih.gov In P. ixocarpa leaves, this inhibition resulted in the transformation of PSII reaction centers into "heat sinks," which are unable to perform their normal photochemical function of reducing QA. nih.govdoaj.org Interestingly, these effects were not observed in the leaves of L. perenne plants, suggesting some species-specificity in the action of lupeol. nih.govdoaj.org

Potential as a Biochemical Probe for Photosynthesis Research

Given its specific inhibitory actions on key components of the photosynthetic machinery, lupeol presents potential as a valuable biochemical probe for studying photosynthesis. nih.gov Its ability to act as an energy transfer inhibitor by targeting the CF1 component of ATP synthase and to inhibit the water-splitting enzyme complex makes it a useful tool for dissecting the complex processes of photosynthetic electron transport and photophosphorylation. nih.govdoaj.orgresearchgate.net By observing the specific effects of lupeol, such as the induction of the K-band in chlorophyll fluorescence, researchers can gain insights into the function and regulation of these critical photosynthetic components. nih.gov

Other Investigated Biological Activities in Pre-clinical Research

Antidiabetic and Hypoglycemic Mechanisms

Pre-clinical studies have extensively investigated the antidiabetic and hypoglycemic properties of lupeol, revealing a multi-targeted mechanism of action.

One of the primary mechanisms is the inhibition of carbohydrate-digesting enzymes, specifically α-glucosidase and α-amylase. bohrium.com By inhibiting these enzymes, lupeol can delay the digestion and absorption of carbohydrates from the small intestine, leading to a reduction in postprandial (after-meal) blood glucose levels. bohrium.comdeepdyve.com In one study, lupeol demonstrated more effective inhibition of α-amylase compared to the commercial drug acarbose (B1664774) at the same concentration. bohrium.com

Lupeol has also been shown to improve insulin (B600854) signaling and sensitivity. It can suppress the activity of protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway, which enhances the body's response to insulin. frontiersin.org Furthermore, in diabetic animal models, lupeol treatment has been associated with an increase in serum insulin levels and the regeneration of damaged pancreatic β-cells, the cells responsible for insulin production. frontiersin.orgnih.gov

The compound also exerts its antidiabetic effects through its antioxidant and anti-inflammatory properties. nih.govjrmds.in Diabetes is often associated with increased oxidative stress. nih.gov Lupeol has been found to increase the levels of antioxidant enzymes and decrease markers of lipid peroxidation and nitric oxide. nih.govresearchgate.net It also reduces the expression of pro-inflammatory markers like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the adipose tissue of diabetic rats, which are implicated in insulin resistance. jrmds.in

Table 1: Summary of Pre-clinical Research Findings on the Antidiabetic and Hypoglycemic Mechanisms of Lup-20(29)-en-3-ol, (3beta)-

| Mechanism | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Enzyme Inhibition | In vitro assays; STZ-induced diabetic mice | Inhibited α-glucosidase and α-amylase activity in a concentration-dependent manner, delaying carbohydrate absorption. | bohrium.com |

| Insulin Secretion & Pancreatic Health | Experimental hyperglycaemia in rats | Increased serum insulin levels and contributed to the rejuvenation of damaged pancreatic cells. | frontiersin.orgnih.gov |

| Insulin Signaling | In silico and in vitro studies | Suppressed the activity of protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. | frontiersin.org |

| Antioxidant Activity | Experimental hyperglycaemia in rats | Increased levels of antioxidant enzymes and decreased levels of thiobarbituric acid-reactive oxygen species. | nih.gov |

| Anti-inflammatory Action | High-fat diet and sucrose-induced type-2 diabetic rats | Decreased the mRNA expression levels of pro-inflammatory cytokines IL-6 and TNF-α in adipose tissue. | jrmds.in |

| Glucose Metabolism | STZ-induced diabetic mice | Significantly reduced postprandial blood glucose levels after a starch challenge. | bohrium.com |

Hepatoprotective Mechanisms

Lupeol has demonstrated notable protective effects on the liver in several preclinical models of toxicity and cellular injury. The primary mechanisms revolve around its potent antioxidant and anti-apoptotic properties.

In studies involving toxin-induced hepatotoxicity, such as with cadmium, Lupeol and its derivative, Lupeol linoleate (B1235992), were found to protect the liver by bolstering the tissue's antioxidant defense system. nih.govresearchgate.net The administration of Lupeol effectively scavenged free radicals, thereby mitigating oxidative stress. nih.gov This was evidenced by the restoration of depleted levels of crucial antioxidant enzymes and non-enzymatic antioxidants within the liver tissue. nih.gov Notably, Lupeol linoleate showed a comparatively stronger effect in improving the liver's antioxidant status. nih.gov

Further research using a carcinogen-induced model of liver injury in mice provided deeper insights into Lupeol's protective pathways. nih.gov Supplementation with Lupeol effectively countered the oxidative stress induced by the carcinogen, which was characterized by the restoration of antioxidant enzyme activities and a significant decrease in lipid peroxidation. nih.gov

A key aspect of its hepatoprotective action is the inhibition of apoptosis. nih.gov Lupeol was shown to reduce the population of apoptotic cells by decreasing levels of reactive oxygen species (ROS), restoring the mitochondrial transmembrane potential, and consequently reducing DNA fragmentation. nih.gov At the molecular level, Lupeol modulates key cell-growth and apoptosis-regulating proteins. In toxin-exposed liver tissue, it reversed the downregulation of the anti-apoptotic protein Bcl-2 and curbed the upregulation of the pro-apoptotic proteins Bax and Caspase 3, thereby preventing cellular death and preserving liver integrity. nih.gov

Table 1: Summary of Hepatoprotective Mechanisms of Lupeol in Preclinical Models

| Model | Key Findings | Molecular Mechanisms | Reference |

|---|---|---|---|

| Cadmium-induced hepatotoxicity in rats | Restored antioxidant levels; Reduced oxidative stress. | Scavenging of free radicals; Increased antioxidant enzyme activity. | nih.govresearchgate.net |

| DMBA-induced liver injury in mice | Decreased lipid peroxidation; Reduced apoptosis. | Restoration of mitochondrial potential; Downregulation of Bax and Caspase 3; Upregulation of Bcl-2. | nih.gov |

Cardioprotective Mechanisms

The cardioprotective potential of Lupeol has been investigated in preclinical models of drug-induced cardiotoxicity and pressure-overload cardiac stress. Its mechanisms of action are rooted in its antioxidant and anti-inflammatory capabilities.

In a model of cyclophosphamide-induced cardiotoxicity, Lupeol and its ester, Lupeol linoleate, demonstrated significant protective effects. nih.gov The compound mitigated cardiac damage by reversing the elevated serum levels of lactate (B86563) dehydrogenase and creatine (B1669601) phosphokinase, which are key markers of heart muscle injury. nih.gov The underlying mechanism was attributed to its strong antioxidant properties, which countered the drug-induced increase in lipid peroxides and replenished the depleted levels of both enzymatic and non-enzymatic antioxidants in the heart tissue. nih.gov

A more recent study focusing on cardiac hypertrophy induced by pressure overload in mice revealed another layer of Lupeol's cardioprotective action. nih.gov In this model, Lupeol was found to attenuate the development of cardiac hypertrophy (enlargement of the heart muscle) and fibrosis (scarring). nih.gov The primary mechanism identified was the inhibition of the Toll-like receptor 4 (TLR4)-mediated inflammatory pathway. nih.gov By blocking the TLR4-PI3K-Akt-NF-κB signaling cascade, Lupeol effectively suppressed the inflammatory response that drives cardiac remodeling. nih.gov This was confirmed by a marked decrease in pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov Furthermore, Lupeol treatment led to a reduction in the infiltration of inflammatory cells into the heart tissue. nih.gov

Table 2: Summary of Cardioprotective Mechanisms of Lupeol in Preclinical Models

| Model | Key Findings | Molecular Mechanisms | Reference |

|---|---|---|---|

| Cyclophosphamide-induced cardiotoxicity in rats | Decreased cardiac enzyme leakage; Reduced oxidative stress. | Reduction of lipid peroxides; Restoration of enzymatic and non-enzymatic antioxidants. | nih.gov |

| Pressure overload-induced cardiac hypertrophy in mice | Attenuated cardiac hypertrophy and fibrosis; Reduced inflammation. | Inhibition of TLR4-PI3K-Akt-NF-κB signaling; Decreased IL-6 and TNF-α; Increased IL-10. | nih.gov |

Anti-neuroinflammatory Mechanisms

Lupeol's ability to cross the blood-brain barrier allows it to exert protective effects within the central nervous system, primarily by targeting neuroinflammation and oxidative stress, which are key drivers of neurodegenerative diseases. researchgate.netnih.gov